molecular formula C6H11BrF2 B2400441 1-Bromo-3,3-difluoro-2,2-dimethylbutane CAS No. 2004503-94-8

1-Bromo-3,3-difluoro-2,2-dimethylbutane

Cat. No. B2400441
CAS RN: 2004503-94-8
M. Wt: 201.055
InChI Key: RPCJELGXMQTSLU-UHFFFAOYSA-N
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Description

1-Bromo-3,3-difluoro-2,2-dimethylbutane is a chemical compound with the CAS Number: 2004503-94-8 . It has a molecular weight of 201.05 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C6H11BrF2/c1-5(2,4-7)6(3,8)9/h4H2,1-3H3 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C6H11BrF2/c1-5(2,4-7)6(3,8)9/h4H2,1-3H3 . This indicates that the compound has a butane backbone with bromo, fluoro, and methyl substituents.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Vibrational and Conformational Analysis

1-Bromo-3,3-dimethylbutane, closely related to 1-Bromo-3,3-difluoro-2,2-dimethylbutane, has been studied for its vibrational and conformational properties. Infrared and Raman spectra analysis showed that the compound exists in two stable conformations. Molecular mechanics and semi-empirical molecular orbital calculations provided insights into its geometrical parameters (Crowder, 1993).

Free Radical Reactions

Studies on free radical reactions involving similar bromo-dimethylbutane compounds indicate that these compounds can undergo complex reactions, leading to a variety of products. This research contributes to a better understanding of the reaction dynamics and the influence of α-hydrogen atoms in these processes (Liu, 1956).

Thermal Cycloaddition Processes

1-Bromo-2-(9-fluorenylidene)ethylene, a compound structurally related to this compound, has been studied for its behavior in thermal [2+2] cycloaddition processes. This research provides insights into the creation of complex molecular structures, useful in various chemical synthesis applications (Toda et al., 1974).

Organohalogen Compound Synthesis

Research on organohalogen compounds includes the preparation of molecules like 1,4-dibromo-2,3-dimethylbuta-1,3-diene, which share structural similarities with this compound. These studies are crucial for the development of new synthetic pathways and materials (Said & Tipping, 1972).

Dynamics in Plastic Crystalline Phases

Research on dimethylbutanols in plastic crystalline phases, related to dimethylbutane compounds, has provided valuable insights into molecular dynamics and phase behavior. This knowledge is significant for materials science, especially in understanding and manipulating the properties of crystalline substances (Carignani et al., 2018).

Atropisomer Reactions

Studies of atropisomers like 3,3'-Dibromo-1,1'-difluoro-2,2'-binaphthyl, related to this compound, have revealed unique reactivity patterns with alkyllithium compounds. This research broadens the understanding of stereochemical effects in organic reactions (Leroux et al., 2005).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H226, H315, H319, and H335 . These indicate that the compound is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-bromo-3,3-difluoro-2,2-dimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrF2/c1-5(2,4-7)6(3,8)9/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCJELGXMQTSLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CBr)C(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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